molecular formula C14H18N2O3 B2720114 (2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid CAS No. 1131006-80-8

(2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid

Cat. No.: B2720114
CAS No.: 1131006-80-8
M. Wt: 262.309
InChI Key: YUMYXNLWGRTNRB-KTKRTIGZSA-N
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Description

(2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid is an organic compound that features a conjugated system with both amine and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid typically involves the condensation of 4-(diethylamino)aniline with a suitable α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids or bases can enhance the reaction rate and selectivity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of dyes, pigments, and other materials due to its conjugated system and functional groups.

Mechanism of Action

The mechanism by which (2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-Phenethylamines

Uniqueness

(2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups and conjugated system, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Biological Activity

(2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid, commonly referred to by its CAS number 1131006-80-8, is an organic compound notable for its unique structural features, including a conjugated system with both amine and carboxylic acid functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.

  • Molecular Formula : C14H18N2O3
  • Molar Mass : 262.3 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) .

The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules. The amine group can form hydrogen bonds, while the carboxylic acid group participates in ionic interactions, modulating enzyme and receptor activities .

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays, such as the sulforhodamine B (SRB) assay, demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs showed low micromolar concentrations leading to reduced cell viability in prostate cancer cells .

Antimicrobial Properties

Research has also indicated that this compound possesses antimicrobial properties. Studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study investigated a series of compounds related to this compound and their effects on human cancer cell lines. The results indicated that the compound induced apoptosis and inhibited proliferation in prostate cancer cells, demonstrating a promising therapeutic index .
  • Structure-Activity Relationship (SAR) :
    • A detailed SAR study revealed that modifications at the 4-position significantly influenced the biological activity of related compounds. This highlights the importance of structural optimization in enhancing efficacy against targeted biological pathways .

Comparative Analysis with Similar Compounds

Compound NameStructureAntitumor ActivityAntimicrobial Activity
This compoundStructureHighModerate
4-AminoacetophenoneStructureModerateHigh
2-Methoxy-5-(phenylamino)methyl phenolStructureLowHigh

Properties

IUPAC Name

(Z)-4-[4-(diethylamino)anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-3-16(4-2)12-7-5-11(6-8-12)15-13(17)9-10-14(18)19/h5-10H,3-4H2,1-2H3,(H,15,17)(H,18,19)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMYXNLWGRTNRB-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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